molecular formula C11H12N4O B3034043 2,3-Dimethylquinoxaline-6-carbohydrazide CAS No. 134531-65-0

2,3-Dimethylquinoxaline-6-carbohydrazide

Cat. No. B3034043
CAS RN: 134531-65-0
M. Wt: 216.24 g/mol
InChI Key: IFXZXXOQYGNMGA-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxaline-6-carbohydrazide is a compound that can be inferred to have a quinoxaline core structure based on the related compounds discussed in the provided papers. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antidepressant, anticancer, and antioxidant properties, as well as their potential to inhibit enzymes like acetylcholinesterase .

Synthesis Analysis

The synthesis of quinoxaline derivatives typically involves the formation of the quinoxaline core followed by various functionalization reactions. For example, 3-ethoxyquinoxalin-2-carboxamides were synthesized from 3-ethoxyquinoxalin-2-carboxylic acid by coupling with amines . Similarly, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide derivatives were synthesized from o-phenylenediamine and oxalic acid, followed by chlorosulfonation and reaction with hydrazine hydrate . These methods suggest that 2,3-dimethylquinoxaline-6-carbohydrazide could be synthesized through analogous pathways involving the initial formation of the quinoxaline core, followed by the introduction of the carbohydrazide functionality.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a bicyclic system containing a benzene ring fused to a pyrazine ring. The derivatives often contain various substituents that can influence their biological activity and physicochemical properties. For instance, the presence of methoxy groups and carbohydrazide functionalities in the indole derivatives was found to enhance antioxidant activity . It can be postulated that the dimethyl groups and carbohydrazide moiety in 2,3-dimethylquinoxaline-6-carbohydrazide would similarly affect its molecular properties and potential biological activities.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo a variety of chemical reactions, including coupling with amines, cyclodehydration, and reactions with hydrazine hydrate, as demonstrated in the synthesis of related compounds . These reactions are often carried out under mild conditions and can be optimized for the introduction of specific functional groups. The reactivity of the carbohydrazide group in 2,3-dimethylquinoxaline-6-carbohydrazide would likely be similar, allowing for further derivatization and the potential development of new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's fluorescence properties, as seen with the use of a quinoxalinone derivative as a sensitive fluorescence derivatization reagent for carboxylic acids . The presence of carbohydrazide functionalities in indole derivatives was associated with enhanced antioxidant properties . Therefore, the physical and chemical properties of 2,3-dimethylquinoxaline-6-carbohydrazide would be expected to be influenced by its dimethyl and carbohydrazide groups, potentially leading to unique reactivity and biological activities.

Scientific Research Applications

Antifungal Activity

2,3-Dimethylquinoxaline exhibits significant antifungal activity. A study demonstrated its effectiveness against a range of pathogenic fungi, including six Candida species, two Aspergillus species, one Cryptococcus species, and one Trichophyton species. Its in vivo efficacy was also confirmed against oral candidiasis in a mice model (Alfadil et al., 2021).

Antimicrobial Properties

Quinoxaline derivatives, including 2,3-Dimethylquinoxaline, have shown notable antimicrobial properties. The synthesis of novel quinoxaline carboxylic acid derivatives revealed their potential in antimicrobial applications, particularly against various microbial strains (El-Gaby et al., 2002).

Biological Activity Analysis

Studies involving mass spectrometry and negative ion capture of slow electrons on 2,3-dimethylquinoxaline molecules found that they possess antimicrobial, antifungal, bactericidal, and preservative properties, highlighting their widespread use in medicine and food industry (Tayupov et al., 2021).

Synthesis for Anticancer Evaluation

Synthesis of hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide, a related compound, showed promising cytotoxicity against human tumor cell lines, particularly ovarian cancer cell lines (Terzioğlu & Gürsoy, 2003).

Degradation Studies

Research on the bacterial degradation of riboflavin led to the study of 6,7-dimethylquinoxaline-2,3-diol, a degradation product of riboflavin, uncovering its metabolic pathways in bacteria (Barz & Stadtman, 2004).

Synthesis for Antimicrobial and Antioxidant Activities

The synthesis of new indolo[2,3-c]isoquinolinyl pyrazoles and oxadiazoles, containing a quinoxaline unit, revealed their potential in antimicrobial and antioxidant applications (Saundane et al., 2013).

properties

IUPAC Name

2,3-dimethylquinoxaline-6-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-6-7(2)14-10-5-8(11(16)15-12)3-4-9(10)13-6/h3-5H,12H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXZXXOQYGNMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223665
Record name 2,3-Dimethyl-6-quinoxalinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134531-65-0
Record name 2,3-Dimethyl-6-quinoxalinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134531-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-6-quinoxalinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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